Biclofibrate
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Overview
Description
Biclofibrate is a fibric acid derivative used primarily for its lipid-lowering properties. It is part of the fibrate class of medications, which are known to reduce levels of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. This compound is particularly useful in the treatment of hyperlipidemia and related cardiovascular conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biclofibrate can be synthesized through the esterification of clofibric acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This often includes the use of continuous reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Biclofibrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The ester group in this compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: The corresponding alcohol derivative.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Biclofibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in modulating gene expression related to lipid homeostasis.
Medicine: Studied for its therapeutic potential in treating hyperlipidemia and preventing cardiovascular diseases.
Industry: Used in the development of lipid-lowering drugs and formulations.
Mechanism of Action
Biclofibrate exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to an increase in the activity of lipoprotein lipase, which enhances the breakdown of triglycerides. Additionally, this compound promotes the conversion of very low-density lipoprotein (VLDL) to LDL and subsequently to HDL, thereby improving the lipid profile .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Biclofibrate is unique in its specific activation of PPAR-alpha and its resultant effects on lipid metabolism. Compared to other fibrates, this compound has shown distinct pharmacokinetic properties and a unique profile of lipid-lowering effects. For example, while clofibrate and gemfibrozil also activate PPAR-alpha, this compound has been noted for its higher efficacy in increasing HDL levels .
Properties
CAS No. |
54063-27-3 |
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Molecular Formula |
C20H21Cl2NO4 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H21Cl2NO4/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18/h4-11,16,20H,2-3,12-13H2,1H3 |
InChI Key |
JAXUFJQVMKFWNB-UHFFFAOYSA-N |
SMILES |
CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biclofibrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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